molecular formula C28H27N5O4S B2477668 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 310427-16-8

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2477668
M. Wt: 529.62
InChI Key: AQLIDABNCCZFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H27N5O4S and its molecular weight is 529.62. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential of Kappa Agonists

One notable area of research related to compounds structurally similar to N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide includes the therapeutic potential of G protein-biased kappa agonists. These compounds, like nalfurafine and others, are hypothesized to reduce pain and itch while minimizing side effects associated with unbiased kappa opioid agonists, such as anhedonia and psychosis. Studies have explored their structures, signal bias, and preclinical effects, contributing to an understanding of the diverse behavioral responses these agonists produce. This research indicates promising therapeutic avenues, particularly in pain management and possibly in other areas of medicine (Mores et al., 2019).

Reactivity and Applications of 1,2,4-Triazole Derivatives

Research on 1,2,4-triazole derivatives, which share some structural similarities with the compound , reveals their significant potential in various applications. These compounds have shown high indicators of antioxidant and antiradical activity, especially beneficial for patients exposed to high doses of radiation. Some studies compare 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, recognizing the potential of synthesized 1,2,4-triazole-3-tiones in various biochemical processes. This research opens new possibilities for using these compounds in medicinal and other scientific applications, highlighting the vast potential of 1,2,4-triazole derivatives in contributing to health and industry advancements (Kaplaushenko, 2019).

properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-36-23-13-7-4-10-20(23)27(35)29-17-25-30-31-28(33(25)22-12-6-8-14-24(22)37-2)38-18-26(34)32-16-15-19-9-3-5-11-21(19)32/h3-14H,15-18H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLIDABNCCZFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

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